molecular formula C10H9F3O2 B3039322 1-[3-(2,2,2-Trifluoroethoxy)phenyl]ethan-1-one CAS No. 1017025-91-0

1-[3-(2,2,2-Trifluoroethoxy)phenyl]ethan-1-one

Cat. No.: B3039322
CAS No.: 1017025-91-0
M. Wt: 218.17 g/mol
InChI Key: FHWHKULAMSCZGB-UHFFFAOYSA-N
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Description

1-[3-(2,2,2-Trifluoroethoxy)phenyl]ethan-1-one is an acetophenone derivative featuring a trifluoroethoxy (-OCH₂CF₃) substituent at the meta position of the phenyl ring. The trifluoroethoxy group is a strong electron-withdrawing moiety, influencing the compound’s electronic properties, solubility, and reactivity.

Properties

IUPAC Name

1-[3-(2,2,2-trifluoroethoxy)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2/c1-7(14)8-3-2-4-9(5-8)15-6-10(11,12)13/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHWHKULAMSCZGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(2,2,2-Trifluoroethoxy)phenyl]ethan-1-one typically involves the reaction of 3’-Hydroxyacetophenone with 2,2,2-Trifluoroethyl p-toluenesulfonate . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves heating the reactants in the presence of a base, such as potassium carbonate, to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(2,2,2-Trifluoroethoxy)phenyl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The trifluoroethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-[3-(2,2,2-Trifluoroethoxy)phenyl]ethan-1-one finds applications in several fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[3-(2,2,2-Trifluoroethoxy)phenyl]ethan-1-one involves its interaction with specific molecular targets. The trifluoroethoxy group enhances the compound’s ability to form hydrogen bonds and interact with various enzymes and receptors. This interaction can modulate the activity of these targets, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogs are compared in Table 1, focusing on substituent type, position, and functional groups.

Compound Name Substituent(s) on Phenyl Ring Key Functional Groups Position Reference
1-[3-(2,2,2-Trifluoroethoxy)phenyl]ethan-1-one -OCH₂CF₃ Acetophenone (C=O) Meta Target
1-(4-Methylphenyl)-2-(2,2,2-trifluoroethoxy)ethan-1-one -OCH₂CF₃, -CH₃ Acetophenone Para (methyl), meta (trifluoroethoxy)
2,2,2-Trifluoro-1-(2-hydroxyphenyl)ethanone -OH, -COCF₃ Trifluoroacetyl Ortho (hydroxyl)
1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)ethan-1-one -Cl, -CF₃ Acetophenone 2,6-dichloro, 4-CF₃
1-[3-Nitro-4-(2,2,3,3-tetrafluoropropoxy)phenyl]ethan-1-one -NO₂, -OCH₂CF₂CF₂H Acetophenone 3-nitro, 4-tetrafluoropropoxy
2-Chloro-1-(3-(difluoromethoxy)phenyl)ethan-1-one -Cl, -OCHF₂ Chloroacetophenone Meta (difluoromethoxy)

Structural Insights :

  • Electron-Withdrawing Effects : The trifluoroethoxy group in the target compound is less electron-withdrawing than trifluoroacetyl (-COCF₃) groups (e.g., ) but more so than hydroxyl (-OH) or methoxy (-OCH₃) substituents. This impacts reactivity in electrophilic substitution or nucleophilic addition reactions.
  • Positional Effects : Meta-substituted derivatives (e.g., target compound) often exhibit distinct electronic and steric properties compared to para- or ortho-substituted analogs .

Physico-Chemical Properties

Critical properties such as melting point, solubility, and spectral data are compared (Table 2).

Compound Name Melting Point (°C) Boiling Point (°C) Solubility Spectral Data (Key Peaks) Reference
This compound Not reported Not reported Likely polar aprotic solvents N/A (Inferred: C=O ~1700 cm⁻¹ in IR) Target
2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone Not reported 92°C (at reduced pressure) Ethanol, ether ¹H NMR (CDCl₃): δ 7.8–8.1 (aromatic), 5.2 (OH)
1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)ethan-1-one Oil (liquid) Not reported Ether, dichloromethane ¹H NMR (CDCl₃): δ 2.7 (s, CH₃), 7.8–8.3 (aromatic)
1-[3-Nitro-4-(2,2,3,3-tetrafluoropropoxy)phenyl]ethan-1-one Not reported Not reported Hexane/ethyl acetate Rf = 0.68 (hexane:EtOAc 2:1)

Property Trends :

  • Physical State : Trifluoroethoxy and trifluoromethyl substituents often reduce melting points due to increased hydrophobicity and disrupted crystallinity (e.g., reports a liquid product) .
  • Solubility : Fluorinated groups enhance solubility in organic solvents but reduce water solubility .

Biological Activity

1-[3-(2,2,2-Trifluoroethoxy)phenyl]ethan-1-one, also known as a trifluoroethoxy-substituted phenyl ketone, is an organic compound with potential applications in medicinal chemistry due to its unique chemical structure. The trifluoroethoxy group enhances the compound's binding affinity and specificity towards various biological targets, making it a subject of interest in pharmacological studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H10F3O\text{C}_{11}\text{H}_{10}\text{F}_3\text{O}

This compound features a phenyl ring substituted with a trifluoroethoxy group and an ethanone moiety, which are crucial for its biological activity.

Biochemical Pathways

Research indicates that this compound interacts with various enzymes and receptors. The trifluoroethoxy group is believed to enhance interactions through hydrogen bonding and electrostatic interactions. Such properties are significant in enzyme inhibition studies and receptor binding assays.

Pharmacokinetics

While specific data on the bioavailability of this compound is limited, compounds with similar structures often exhibit enhanced metabolic stability and bioavailability due to the presence of fluorinated groups. This characteristic can lead to prolonged therapeutic effects in biological systems.

Enzyme Inhibition

Studies have shown that derivatives of this compound exhibit significant enzyme inhibition activity. For instance, compounds that include similar trifluoroethyl substitutions have demonstrated inhibitory effects on tryptophan hydroxylase (TPH1), which is critical in serotonin biosynthesis. Inhibition rates of up to 64% have been recorded at concentrations of 100 µM .

Receptor Binding

The compound has also been evaluated for its potential in receptor binding studies. The presence of the trifluoroethoxy group enhances the binding affinity towards various receptors involved in metabolic pathways, suggesting potential therapeutic applications in treating conditions such as obesity and metabolic disorders.

Case Studies

A notable study evaluated the effects of a structurally similar compound on adipocyte differentiation in vitro. The results indicated a decrease in the expression of lipogenic genes and adipogenic transcription factors when treated with the compound, highlighting its anti-adipogenic properties . Furthermore, in vivo studies demonstrated that oral administration of related compounds significantly reduced lipid accumulation in liver tissues without affecting overall body weight .

Applications

This compound is being explored for various applications:

  • Medicinal Chemistry : As a lead compound for developing new drugs targeting metabolic disorders.
  • Chemical Synthesis : Used as an intermediate in synthesizing more complex organic molecules.
  • Therapeutic Research : Investigated for its potential roles in treating bacterial infections and other diseases .

Summary Table of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits TPH1 with up to 64% inhibition at 100 µM
Receptor BindingEnhanced binding affinity due to trifluoroethyl group
Anti-Adipogenic EffectDecreases lipogenic gene expression in adipocytes
Lipid AccumulationReduces lipid levels in liver tissues

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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